Dabuzalgron was synthesized by Angene in Hong Kong and its chemical structure has been documented in various studies. It is classified as a positive allosteric modulator of the alpha-1 adrenergic receptor, specifically targeting the alpha-1A subtype. This classification is significant because it implies that dabuzalgron can enhance the receptor's activity without directly competing with the endogenous ligand for binding sites, thus providing a potentially safer therapeutic profile compared to non-selective agonists .
The synthesis of dabuzalgron involves several steps that have been detailed in scientific literature. The compound was derived from cirazoline, an existing alpha-1 adrenergic receptor agonist, through a series of chemical modifications aimed at increasing selectivity for the alpha-1A subtype.
Dabuzalgron has a complex molecular structure characterized by specific functional groups that confer its activity. The molecular formula is CHNO, indicating the presence of aromatic rings and nitrogen atoms essential for receptor binding.
The three-dimensional conformation of dabuzalgron allows it to fit precisely into the binding pocket of the alpha-1A adrenergic receptor, promoting selective activation over other subtypes .
Dabuzalgron participates in various chemical reactions primarily related to its interaction with biological systems rather than traditional organic chemistry reactions.
Dabuzalgron's mechanism of action is primarily mediated through its selective activation of the alpha-1A adrenergic receptor.
Dabuzalgron exhibits several notable physical and chemical properties relevant to its pharmacological profile.
Dabuzalgron has significant potential applications in medical research and therapeutic settings.
Dabuzalgron (Ro 115-1240) was originally developed by Roche Pharmaceuticals as an oral selective α1A-adrenergic receptor agonist for urinary incontinence. It demonstrated high selectivity for the α1A subtype, with an EC50 of 25 nM at human α1A receptors expressed in CHO cells, compared to >10,000 nM for α1B and α1D subtypes [4] [8]. The compound progressed through Phase 1 and 2 clinical trials involving 1,223 female participants, where it showed excellent tolerability without significant blood pressure changes at therapeutic doses [1] [2]. Despite promising safety data, development was discontinued when interim analyses revealed insufficient efficacy for urinary symptoms.
The compound remained largely unexplored in cardiovascular contexts until researchers revisited its molecular properties. Dabuzalgron's chemical structure (C12H16ClN3O3S; MW 317.79 g/mol) enables oral bioavailability and selective α1A activation without α1B-mediated hypertensive effects [8] [10]. This pharmacological profile positioned it as a candidate for cardiac repurposing, leveraging existing toxicology and pharmacokinetic data from prior human trials [6].
Table 1: Key Developmental Milestones of Dabuzalgron
Phase | Primary Focus | Key Findings | Clinical Population |
---|---|---|---|
Preclinical | α1A selectivity | EC50 = 25 nM at α1A-AR; >10,000 nM at other subtypes | In vitro models |
Phase 1-2 trials | Urinary incontinence | Well-tolerated; no significant blood pressure changes | 1,223 women |
Repurposing stage | Cardioprotection | Mitochondrial preservation in doxorubicin models | Animal studies |
Cardiac α1-adrenergic receptors (α1-ARs) comprise two primary subtypes: α1A and α1B. Unlike α1D receptors located in coronary vasculature, α1A receptors are expressed in approximately 60% of ventricular myocytes, often colocalized with β1-adrenergic receptors [3] [7]. These Gq-protein-coupled receptors activate phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which regulate calcium signaling and protein kinase C pathways [7].
Activation of α1A-ARs triggers adaptive cellular responses distinct from pathological hypertrophy:
Genetic evidence underscores their importance: α1A-knockout mice exhibit increased susceptibility to heart failure after injury, while humans taking α1-blockers show elevated heart failure risk in the ALLHAT trial [3] [7].
The molecular rationale for dabuzalgron repurposing centers on its ability to activate cardioprotective α1A pathways without α1D-mediated vasoconstriction. Doxorubicin (DOX) chemotherapy provided a compelling proof-of-concept model, as DOX impairs mitochondrial function through:
Dabuzalgron pretreatment (10 μg/kg orally twice daily) preserved cardiac function in DOX-treated mice by:
Table 2: Mechanisms of Dabuzalgron-Mediated Cardioprotection in Preclinical Models
Molecular Pathway | Effect of Dabuzalgron | Functional Outcome | Key Study Findings |
---|---|---|---|
ERK1/2 phosphorylation | Dose-dependent ↑ (EC50 = 4.8 μM) | Anti-apoptotic signaling | Reduced DOX-induced myocyte death by 60% |
PGC1α expression | Upregulated 2.1-fold | Enhanced mitochondrial biogenesis | Preserved ATP levels; restored ETC function |
Fatty acid oxidation | ↑ Carnitine palmitoyltransferase II activity | Improved energy metabolism | Increased oxygen consumption rate in mitochondria |
Oxidative stress markers | ↓ TBARS; ↓ superoxide production | Cellular protection | Reduced lipid peroxidation in cardiomyocytes |
Beyond anthracycline cardiotoxicity, dabuzalgron enhanced contractility and fatty acid-dependent respiration in post-infarction models [9]. Its oral bioavailability and established safety profile in humans accelerate translational potential compared to novel compounds [6]. University of California researchers patented its use for heart failure (US Patent 11,213,514), citing preserved cardiac output without hypotension—a critical advantage over conventional vasodilatory heart failure drugs [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7